molecular formula C18H24N2O4 B2850957 (2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 2034298-01-4

(2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2850957
CAS No.: 2034298-01-4
M. Wt: 332.4
InChI Key: URCWLNXBZGDSDC-UHFFFAOYSA-N
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Description

(2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound characterized by a blend of multiple functional groups, including a pyridine ring, a spiro compound, and a methanone group. Its unique molecular architecture endows it with significant potential for applications across various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone typically involves a multi-step process:

  • Step One: : Formation of the pyridine intermediate through a condensation reaction of cyclopentanol and pyridine-4-carboxylic acid.

  • Step Two: : Introduction of the methanone group via oxidation using an oxidizing agent like potassium permanganate.

  • Step Three: : Formation of the spiro intermediate through a spirocyclization reaction, involving the use of a cyclic ether and an azaspiro precursor under anhydrous conditions.

Industrial Production Methods

Industrially, the compound may be produced in batch reactors with precise control over temperature, pressure, and pH to optimize yield and purity. Catalysts and solvents play a crucial role in enhancing reaction efficiency and reducing by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the methanone group, forming carboxylic acids.

  • Reduction: : Reduction reactions can reduce the methanone group to an alcohol.

  • Substitution: : The pyridine ring and spiro compound can participate in substitution reactions, with common reagents being halogens and organometallic compounds.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Sodium borohydride, lithium aluminium hydride.

  • Substitution: : Alkyl halides, organolithium reagents.

Major Products

The major products of these reactions vary depending on the reagent and conditions but can include hydroxylated derivatives, carboxylated products, and substituted pyridine derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound's unique structure makes it a potential ligand in organometallic catalysts.

  • Material Science: : Its stability and reactivity are valuable in developing new polymers and materials.

Biology

  • Biochemical Probes: : Used in research to study enzyme activity and protein-ligand interactions.

Medicine

    Industry

    • Agriculture: : Can be modified to produce pesticides.

    • Manufacturing: : Used as an intermediate in the synthesis of fine chemicals.

    Mechanism of Action

    The compound's effects are primarily exerted through its interaction with biological macromolecules, such as enzymes and receptors. Its spiro structure allows it to fit into specific enzyme active sites, inhibiting or modulating their activity. The methanone and pyridine groups are critical for binding to these targets, often through hydrogen bonding and π-π interactions.

    Comparison with Similar Compounds

    Similar Compounds

    • (2-(Cyclohexyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

    • (2-(Cyclopropyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

    Uniqueness

    Compared to its analogs, (2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone offers a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various chemical reactions and applications.

    This compound's unique structure and properties make it a valuable asset in scientific research and industrial applications. From its complex synthesis to its varied applications, it stands out as a noteworthy subject in the world of chemistry. What other elements would you like to explore about this compound?

    Properties

    IUPAC Name

    (2-cyclopentyloxypyridin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H24N2O4/c21-17(20-9-6-18(7-10-20)22-11-12-23-18)14-5-8-19-16(13-14)24-15-3-1-2-4-15/h5,8,13,15H,1-4,6-7,9-12H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    URCWLNXBZGDSDC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCC4(CC3)OCCO4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H24N2O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    332.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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